1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione
Description
1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione is a glutarimide derivative characterized by a piperidine-2,6-dione core substituted with a 4-nitrobenzyl group. The nitro group at the para position of the benzyl substituent confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-2-1-3-12(16)13(11)8-9-4-6-10(7-5-9)14(17)18/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAGOVMVAASSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure efficiency and environmental safety. For example, the use of platinum group metal-free catalysts and efficient reduction methods can be employed to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The piperidine ring can be hydrogenated to form a saturated piperidine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Hydrogenated piperidine derivatives: Formed by the reduction of the piperidine ring.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound in the piperidine family that is notable for applications in medicinal chemistry and drug development. It features a piperidine ring substituted with a nitrophenyl group and a piperidine-2,6-dione moiety.
Scientific Research Applications
This compound is used in various scientific research applications:
- Medicinal Chemistry It serves as a scaffold for designing novel drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
- Biology It functions as a tool for studying enzyme inhibition and protein-ligand interactions.
- Industry It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
- Reduction The piperidine ring can be hydrogenated to form a saturated piperidine derivative.
- Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Synthesis and Production
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine-2,6-dione moiety can form covalent bonds with nucleophilic residues in the active site of enzymes . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione with key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (strong electron-withdrawing) in the target compound reduces electron density on the aromatic ring compared to amino (electron-donating) or chloro (moderately electron-withdrawing) substituents. This impacts hydrogen bonding, solubility, and interactions with biological targets .
- Substituent Position : The para-nitro substitution in the target compound contrasts with meta-nitro in 1-(3-nitrophenyl)piperidine-2,6-dione, altering steric hindrance and dipole moments .
Analytical Characterization
- HPLC : Preferred for high sensitivity and accuracy in quantifying piperidine-2,6-dione derivatives, as seen in the analysis of 4-[2-(3,5-dimethyl-2-oxo-cyclohexyl)-2-hydroxyethyl]-piperidine-2,6-dione .
- Spectroscopy : FT-IR and ¹H-NMR are standard for confirming carbonyl (1650–1750 cm⁻¹) and aromatic proton signals .
Biological Activity
1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound belonging to the piperidine family. It features a piperidine ring substituted with a nitrophenyl group and a dione moiety, making it of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. This compound has been studied for its various applications in drug development, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure includes:
- A piperidine ring : A six-membered ring containing one nitrogen atom.
- A nitrophenyl group : A phenyl ring with a nitro (-NO₂) substituent.
- A dione moiety : Two carbonyl (C=O) groups located at the 2 and 6 positions of the piperidine ring.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine-2,6-dione moiety can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual interaction mechanism enhances its potential as an enzyme inhibitor.
Antidiabetic Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antidiabetic agents. In vitro assays demonstrated that compounds with similar structures exhibited significant α-glucosidase inhibitory activity. For instance, piperazine derivatives showed IC50 values ranging from 58.26 µM to 1023.16 µM against α-glucosidase .
Neurotoxicity Studies
Research on related compounds indicates that some piperidine derivatives may exhibit neurotoxic effects. For example, studies on analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) revealed that compounds oxidized by monoamine oxidase B (MAO-B) displayed neurotoxicity . While specific neurotoxicity data for this compound is limited, understanding its structural activity relationship is crucial for assessing its safety profile.
Case Studies and Experimental Data
Synthesis and Production
The synthesis of this compound typically involves the reaction of piperidine-2,6-dione with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in organic solvents such as dichloromethane or toluene using bases like potassium carbonate or sodium hydroxide .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Lenalidomide | Anticancer drug | Piperidine derivative with distinct properties |
| Thalidomide | Immunomodulatory and anti-inflammatory properties | Similar structural framework |
| This compound | Potential enzyme inhibitor and antidiabetic agent | Unique substitution pattern enhances activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
